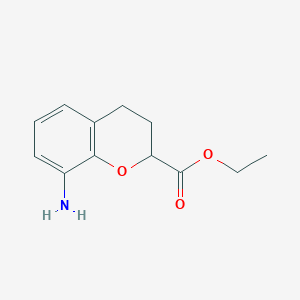

Ethyl 8-aminochromane-2-carboxylate

Description

Ethyl 8-aminochromane-2-carboxylate is a synthetic chromane derivative characterized by an amino group at the 8-position and an ethyl ester moiety at the 2-position of the chromane scaffold. Chromane (benzopyran) derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and kinase-inhibitory properties . The compound’s synthesis typically involves multi-step protocols, such as nitro-group reduction, amino-protection (e.g., Boc groups), and esterification reactions. For instance, intermediates like 5-hydroxy-8-aminochromane (11) and N-Boc-5-hydroxy-8-aminochromane (12) are pivotal precursors in its synthesis, as described in Scheme 2 of .

Properties

IUPAC Name |

ethyl 8-amino-3,4-dihydro-2H-chromene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-15-12(14)10-7-6-8-4-3-5-9(13)11(8)16-10/h3-5,10H,2,6-7,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGZCJGGBPYNHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C(O1)C(=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-aminochromane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by amination to introduce the amino group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its biological activity.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Ethyl 8-aminochromane-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of ethyl 8-aminochromane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 8-aminochromane-2-carboxylate belongs to a broader class of 8-aminochromane derivatives. Below is a detailed comparison with key analogs, focusing on structural features, synthesis strategies, and functional properties.

Chromane-8-amine Derivatives (17a–f)

These derivatives, synthesized via substitution reactions of 5-(2-bromoethoxy)-8-aminochromane (14) with nucleophiles like morpholine or imidazole (, Scheme 2), differ in their substituents at the 5-position. For example:

- Compound 17a : Contains a morpholine substituent.

- Compound 17e : Features a pyridin-4-yl ethoxy group.

| Property | This compound | 17a (Morpholine derivative) | 17e (Pyridinyl derivative) |

|---|---|---|---|

| Functional Group | Ethyl ester at C2 | Morpholine at C5 | Pyridinyl-ethoxy at C5 |

| Synthetic Step | Esterification | Nucleophilic substitution | Mitsunobu reaction |

| Lipophilicity | High (due to ethyl ester) | Moderate (polar morpholine) | Moderate (pyridine moiety) |

| Biological Target | Not explicitly reported | Kinase inhibition (inferred) | Antimicrobial activity |

The ethyl ester in this compound confers greater lipophilicity compared to polar substituents in 17a–f, suggesting divergent pharmacokinetic profiles .

2-Aminobenzamide Analogs

discusses 2-aminobenzamides, which share a benzamide core but lack the chromane scaffold. Key differences include:

- Solubility: 2-Aminobenzamides exhibit higher aqueous solubility due to the amide group, whereas the ethyl ester in this compound reduces polarity.

- Stability: Amides are generally more hydrolytically stable than esters, making 2-aminobenzamides preferable in acidic environments .

Natural Chromane Derivatives from Plant Extracts

Ethyl acetate extracts of plants like turmeric and ginger () contain natural chromanes (e.g., curcuminoids). However, these lack the 8-amino and 2-ester functionalities, limiting direct comparability. Synthetic derivatives like this compound offer tailored bioactivity, whereas natural chromanes are often studied for antioxidant properties .

Biological Activity

Ethyl 8-aminochromane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound features a chromane backbone, which is a bicyclic structure that includes a benzene ring fused to a tetrahydrofuran. The presence of an amino group and a carboxylate moiety contributes to its reactivity and potential interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has shown the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.

- Antimicrobial Properties : this compound has demonstrated efficacy against several bacterial strains, suggesting potential use as an antimicrobial agent.

- Anticancer Effects : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

Antioxidant Activity

A study evaluated the antioxidant properties using DPPH radical scavenging assays. The results indicated that this compound exhibited significant scavenging activity with an IC50 value comparable to established antioxidants (see Table 1).

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 20 |

| Trolox | 30 |

Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for common bacteria (see Table 2).

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Anticancer Effects

Research involving cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating cell death (see Table 3).

| Concentration (µM) | % Apoptosis |

|---|---|

| 10 | 15 |

| 25 | 30 |

| 50 | 55 |

Case Studies

- Antioxidant Efficacy in Neuroprotection : A case study investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neurotoxicity. Results indicated reduced neuronal death and improved cell viability.

- Antimicrobial Treatment in Wound Infections : A clinical case highlighted the use of this compound as part of a topical formulation for treating infected wounds. Patients showed significant improvement with reduced bacterial load.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.